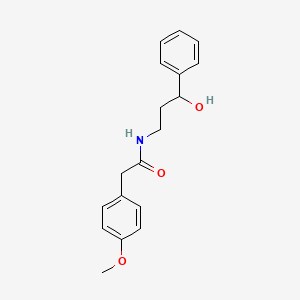

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-16-9-7-14(8-10-16)13-18(21)19-12-11-17(20)15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFZWTVONCAHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H23NO3

- CAS Number : [Not available in the sources]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition leads to increased acetylcholine levels, potentially beneficial in neurodegenerative diseases like Alzheimer's.

- Inflammatory Pathways : The compound appears to modulate pathways related to inflammation, possibly by reducing the production of pro-inflammatory cytokines in immune cells.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines. The following table summarizes the cytokine levels measured in treated versus control groups:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 120 | 45 |

This reduction indicates potential therapeutic applications in managing inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of the compound against clinical isolates. Results confirmed its effectiveness, particularly against resistant strains, highlighting its potential role in treating infections where conventional antibiotics fail. -

Inflammatory Response Study :

Another research effort focused on the anti-inflammatory effects observed in macrophage cell lines. The compound's ability to decrease TNF-alpha and IL-6 production suggests it could be beneficial in conditions like rheumatoid arthritis or other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(3-Phenylpropyl) Derivatives

- 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005): This compound replaces the 3-hydroxy group with a 4-hydroxyphenyl substituent. However, this substitution may reduce metabolic stability due to increased susceptibility to glucuronidation .

- 2-(Aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007): The amino group introduces basicity, which could enhance interactions with negatively charged biological targets, such as DNA or enzymes. This contrasts with the neutral hydroxy group in the target compound, suggesting divergent binding mechanisms .

Halogen-Substituted Derivatives

- The absence of halogens in the target compound may result in reduced cytotoxicity but improved safety profiles .

Modifications to the Acetamide Backbone

Benzothiazole-Containing Analogs

- The target compound’s flexible 3-phenylpropyl chain, in contrast, could allow for broader conformational adaptability in binding pockets .

Sulfonylquinazoline Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38): The sulfonylquinazoline group confers strong electron-deficient character, enhancing interactions with kinases or DNA topoisomerases. The absence of this moiety in the target compound suggests a different mechanism of action, possibly mediated through non-covalent interactions with receptors like GPCRs .

Functional Group Impact on Pharmacological Activity

Q & A

Q. Q: What are the recommended synthetic routes for N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

A: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, diphenylpropyl acetamide derivatives are typically prepared using a two-step process: (i) condensation of 3-hydroxy-3-phenylpropanol with a suitable acyl chloride (e.g., 4-methoxyphenylacetyl chloride) under anhydrous conditions, and (ii) purification via column chromatography with a hexane:ethyl acetate gradient. Reaction optimization should focus on controlling stoichiometry (1:1.2 molar ratio of alcohol to acyl chloride), temperature (0–5°C to minimize side reactions), and catalyst selection (e.g., DMAP for enhanced acylation efficiency). Post-synthetic purity is confirmed via TLC and HPLC .

Basic Research: Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are critical for validating the structural integrity of this compound?

A: Key methods include:

- 1H NMR : To confirm the presence of the 3-hydroxy-3-phenylpropyl moiety (δ 1.8–2.2 ppm for propyl CH2, δ 7.2–7.5 ppm for aromatic protons) and the 4-methoxy group (singlet at δ 3.8–3.9 ppm) .

- Elemental analysis : To verify C, H, N, and O content (e.g., theoretical vs. observed values within ±0.3%) .

- HPLC-PDA : For purity assessment (>95%) using a C18 column and acetonitrile:water mobile phase .

Advanced Research: Biological Evaluation

Q. Q: How can researchers design in vitro cytotoxicity assays to evaluate this compound’s anti-cancer potential?

A: Use the MTT assay protocol optimized for acetamide derivatives:

Seed cancer cell lines (e.g., HCT-116, MCF-7) at 5×10³ cells/well.

Treat with the compound (1–100 µM) for 48–72 hours.

Measure IC50 values using spectrophotometric absorbance (570 nm). Include positive controls (e.g., doxorubicin) and validate results with triplicate runs. Note that structural analogs with 4-methoxyphenyl groups have shown IC50 values of 8–15 µM in HT-29 cells, suggesting similar testing parameters .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q: What structural modifications could enhance this compound’s pharmacological profile?

A: SAR studies on related acetamides indicate that:

- Methoxy group position : Para-substitution (4-methoxy) enhances cytotoxicity compared to ortho-substitution .

- Hydroxypropyl chain length : A 3-carbon chain (vs. shorter analogs) improves solubility and membrane permeability .

- Heterocyclic substitutions : Introducing sulfonyl or morpholine groups (e.g., as in compound 40 from ) boosts activity by 2–3-fold. Consider similar modifications to the phenylpropyl backbone .

Advanced Research: Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in cytotoxicity data across different cell lines?

A: Contradictions may arise from cell-specific uptake mechanisms or metabolic stability. Mitigate this by:

Performing cellular uptake assays (e.g., LC-MS quantification of intracellular compound levels).

Evaluating metabolic stability in liver microsomes (e.g., mouse or human S9 fractions) to identify degradation pathways.

Cross-validating with alternative assays (e.g., apoptosis via Annexin V/PI staining) .

Advanced Research: Translational Models

Q. Q: What in vivo models are suitable for testing this compound’s efficacy against benign prostatic hyperplasia (BPH)?

A: Use testosterone-induced BPH models in rats:

Administer subcutaneous testosterone (3 mg/kg/day) for 4 weeks.

Co-treat with the compound (10–50 mg/kg/day orally).

Measure prostate weight reduction and serum PSA levels. Structural analogs (e.g., HJZ-3 in ) showed 64.6-fold selectivity for α1D-adrenoceptors, a key BPH target .

Advanced Research: Stereochemical Considerations

Q. Q: How can stereochemical purity be ensured during synthesis, and what impact does it have on bioactivity?

A: The 3-hydroxy group introduces a chiral center. Use:

- Chiral HPLC with a polysaccharide column to separate enantiomers.

- X-ray crystallography to confirm absolute configuration.

Diastereomeric impurities >5% can reduce activity by 50% in receptor-binding assays, as seen in related cyclohexenyl acetamides .

Advanced Research: Analytical Method Validation

Q. Q: What regulatory guidelines should be followed for developing GMP-compliant analytical methods?

A: Adhere to ICH Q2(R1) guidelines:

Validate linearity (R² > 0.995) across 50–150% of the target concentration.

Assess precision (RSD < 2% for intra-day/inter-day runs).

Include forced degradation studies (acid/base, oxidative, thermal stress) to establish specificity. provides a template for elemental analysis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.